molecular formula C11H11NO B8293860 2-Cyanoethyl-2,3-dihydrobenzofuran

2-Cyanoethyl-2,3-dihydrobenzofuran

Cat. No.: B8293860
M. Wt: 173.21 g/mol
InChI Key: WYMVNJLDZUBEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethyl-2,3-dihydrobenzofuran is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure incorporates the 2,3-dihydrobenzofuran scaffold—a privileged heterocyclic framework recognized for its wide array of biological activities and prevalence in numerous natural products and pharmacologically active compounds . The 2,3-dihydrobenzofuran core is a neutral, benzo-fused oxygen heterocycle that serves as a fundamental subunit in many developed and investigational therapeutics . The specific addition of a cyanoethyl functional group to this core structure enhances its utility as a versatile synthetic intermediate, potentially enabling further chemical modifications for the construction of more complex molecular architectures. Researchers can employ this compound in transition metal-free synthetic protocols, including Bronsted or Lewis acid-catalyzed annulation reactions, to access sophisticated heterocyclic systems . The primary research value of this compound lies in its application as a precursor in the design and synthesis of novel bioactive molecules. The broader dihydrobenzofuran scaffold has been extensively investigated and demonstrated promising results as an inhibitor for various fungal, bacterial, and viral proteins in computational molecular docking and dynamics studies . Furthermore, derivatives of this scaffold have shown potent anti-inflammatory effects in macrophage models and promising anticancer activity in cell lines such as HCT116 (human colorectal adenocarcinoma) by inhibiting the expression of proteins like cyclooxygenase-2 (COX-2) and inducing apoptosis . Other natural dihydrobenzofuran derivatives isolated from plant species have also exhibited significant anticancer and anti-angiogenic properties in validated in vitro and in vivo models . This compound is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-yl)propanenitrile

InChI

InChI=1S/C11H11NO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,10H,3,5,8H2

InChI Key

WYMVNJLDZUBEEB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CCC#N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydrobenzofuran Systems and Analogues

Classical and Contemporary Approaches to Dihydrobenzofuran Core Construction

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton can be broadly categorized into intramolecular and intermolecular approaches. cnr.itthieme-connect.com These strategies often involve the formation of key carbon-oxygen or carbon-carbon bonds to assemble the fused ring system.

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of 2,3-dihydrobenzofurans, offering a direct route to the heterocyclic core. These can be further classified into intramolecular and intermolecular strategies.

Intramolecular cyclization is a powerful strategy that involves the formation of the dihydrobenzofuran ring from a single precursor molecule containing all the necessary atoms. These reactions are often characterized by high efficiency due to the proximity of the reacting functional groups. acs.org

One common approach involves the intramolecular O-arylation of a suitably substituted phenol (B47542). For instance, a palladium-catalyzed O-arylation of ethyl acetohydroximate has been developed for the synthesis of O-arylhydroxylamines, which can then be converted into substituted benzofurans through a mdpi.commdpi.com sigmatropic rearrangement in a one-pot process. organic-chemistry.org This method demonstrates broad substrate scope, including various aryl halides. organic-chemistry.org

Another strategy involves the intramolecular cyclization of 1-aryl-2-propanols, which can be prepared through lipase-mediated kinetic resolution or bioreduction of the corresponding ketones. acs.org This chemoenzymatic approach provides access to enantiopure 2,3-dihydrobenzofurans. acs.org

A method for the synthesis of functionalized dihydrobenzofurans has been described involving a direct intramolecular aryl C–H bond functionalization. nih.gov This approach utilizes diaryliodonium salts, prepared in situ, and proceeds under mild, copper-catalyzed conditions, which minimizes the oxidation of sensitive functional groups like alcohols. nih.gov The reaction is tolerant of various substituents on the aromatic ring. nih.gov

Furthermore, visible-light-promoted intramolecular reductive cyclization of olefin-tethered aryl iodides has been developed to access functionalized 2,3-dihydrobenzofurans. rsc.orgorganic-chemistry.org This transition-metal-free method offers a sustainable approach to these heterocyclic systems. rsc.org

The following table summarizes key aspects of selected intramolecular cyclization methods for the synthesis of 2,3-dihydrobenzofurans.

Method Key Transformation Catalyst/Reagent Key Features
Palladium-catalyzed O-arylation mdpi.commdpi.com Sigmatropic RearrangementPd catalyst, t-BuBrettPhosBroad substrate scope, one-pot process. organic-chemistry.org
Chemoenzymatic SynthesisLipase-mediated resolution & cyclizationLipaseAccess to enantiopure products. acs.org
Intramolecular C-H ArylationC-O bond formation via diaryliodonium saltCu catalystMild conditions, good functional group tolerance. nih.gov
Visible-Light-Induced CyclizationReductive cyclization of aryl iodidesVisible light, tris(trimethylsilyl)silaneTransition-metal-free, sustainable. rsc.org

Intermolecular annulation strategies involve the construction of the 2,3-dihydrobenzofuran ring by combining two or more separate molecular entities. These methods offer a high degree of flexibility in accessing a wide range of substituted derivatives.

A prominent example is the [3+2] cycloaddition reaction. Oxidative [3+2] cycloadditions of phenols and alkenes, enabled by visible light-activated transition metal photocatalysis, provide a modular route to a large family of dihydrobenzofuran natural products. nih.govnih.gov This method utilizes ammonium (B1175870) persulfate as a benign terminal oxidant. nih.gov The reaction proceeds through the formation of a phenoxonium ion intermediate, which is then trapped by an electron-rich olefin. nih.gov

Rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes represents another efficient method for constructing dihydrobenzofurans. organic-chemistry.org This redox-neutral process exhibits good chemoselectivity and functional group compatibility. organic-chemistry.org

Furthermore, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with various nucleophiles have emerged as a powerful tool for the synthesis of polycyclic compounds containing a 2,3-dihydrobenzofuran core. nih.gov For example, the reaction of 2-nitrobenzofurans with para-quinamines affords benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields with high diastereoselectivity. nih.gov

The table below highlights key features of selected intermolecular annulation strategies.

Method Reactants Catalyst/Reagent Key Features
Photocatalytic [3+2] CycloadditionPhenols, AlkenesRu(bpz)₃²⁺, (NH₄)₂S₂O₈, Visible lightModular, uses benign oxidant. nih.gov
Rh(III)-catalyzed [3+2] AnnulationN-Phenoxyacetamides, 1,3-DienesRh(III) catalystRedox-neutral, good chemoselectivity. organic-chemistry.org
Dearomative [3+2] Cycloaddition2-Nitrobenzofurans, para-Quinamines-High yields and diastereoselectivity. nih.gov

Reductive and Oxidative Cyclization Protocols

Both reductive and oxidative cyclization protocols play a crucial role in the synthesis of 2,3-dihydrobenzofurans. These methods often involve the generation of a reactive intermediate that subsequently undergoes cyclization.

Oxidative cyclization of phenols is a common strategy. For instance, the oxidative coupling of hydroquinones with olefins, such as styrenes, in the presence of a Lewis acid like FeCl₃ and an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), yields dihydrobenzofuran derivatives. researchgate.net A plausible mechanism involves the oxidation of the hydroquinone (B1673460) to a benzoquinone, which then acts as an electrophile and reacts with the olefin, followed by intramolecular cyclization. researchgate.net Palladium-catalyzed oxidative cyclization of 2-arylphenols has also been reported to produce dibenzofurans, where C-H bond activation is the rate-limiting step. elsevierpure.com

Intramolecular reductive cyclization, as mentioned earlier, can be promoted by visible light. rsc.org This approach avoids the use of transition metals and provides a green alternative for the synthesis of functionalized indolines and 2,3-dihydrobenzofurans. rsc.org

A chemoenzymatic strategy combining a lipase-mediated kinetic resolution or bioreduction with a subsequent chemical intramolecular cyclization provides an efficient route to enantiopure 2,3-dihydrobenzofurans. acs.org

The following table provides a summary of selected reductive and oxidative cyclization methods.

Method Key Transformation Catalyst/Reagent Key Features
Oxidative CouplingOxidation of hydroquinone and reaction with olefinFeCl₃, DDQOne-pot synthesis of dihydrobenzofurans. researchgate.net
Palladium-Catalyzed Oxidative CyclizationIntramolecular C-H activation/C-O bond formationPd(II), tert-butyl peroxybenzoateSynthesis of dibenzofuran (B1670420) derivatives. elsevierpure.com
Visible-Light-Promoted Reductive CyclizationIntramolecular radical cyclizationVisible lightTransition-metal-free, sustainable. rsc.org
Chemoenzymatic ApproachBioreduction followed by cyclizationLipaseAccess to enantiopure products. acs.org

Environmentally Benign Synthesis Approaches

The development of environmentally friendly synthetic methods is a major focus in modern organic chemistry. rsc.org For the synthesis of 2,3-dihydrobenzofurans, visible light-mediated transformations have emerged as a particularly promising green approach. researchgate.neteurekaselect.com

Visible light photocatalysis offers a mild and sustainable way to generate reactive intermediates, such as radicals, under benign conditions. researchgate.neteurekaselect.combohrium.com This has been successfully applied to the synthesis of 2,3-dihydrobenzofurans through both intramolecular and intermolecular reactions. researchgate.neteurekaselect.com

A notable example is the visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.comscilit.com This method is facilitated by a simple I₂/SnCl₂ promoter system and blue LED irradiation, and it tolerates a variety of functional groups, providing good to excellent yields. mdpi.com The proposed mechanism involves the generation of a chalcogenyl radical under visible light irradiation, which then participates in the cyclization process. mdpi.com

Furthermore, visible light-promoted oxidative [3+2] cycloadditions of phenols with alkenes, as discussed earlier, represent a green and modular approach to dihydrobenzofurans. nih.govnih.gov This method avoids the use of harsh oxidants and proceeds under mild conditions. nih.gov

The table below summarizes key aspects of visible light-mediated transformations for the synthesis of 2,3-dihydrobenzofurans.

Method Key Transformation Catalyst/Reagent Key Features
Oxyselenocyclization of 2-allylphenolsFormation of 2,3-chalcogenil-dihydrobenzofuransI₂/SnCl₂, Blue LEDSustainable, mild conditions, good functional group tolerance. mdpi.com
Oxidative [3+2] CycloadditionModular synthesis of dihydrobenzofuransRu(bpz)₃²⁺, (NH₄)₂S₂O₈, Visible lightBenign terminal oxidant, broad substrate scope. nih.gov

3 Alternative Synthetic Methodologies

2 Electrochemical Synthesis

Electrochemical synthesis offers a green and efficient alternative for constructing the 2,3-dihydrobenzofuran scaffold, avoiding the need for chemical oxidants. researchgate.net This method typically involves the coupling of various alkenes with a phenoxy cation, which is generated through anodic oxidation in an electrolytic reaction. nih.govfrontiersin.org The process is conducted in an undivided cell, often under metal- and base-free conditions at room temperature. frontiersin.org

The general mechanism involves the oxidation of a phenol derivative at the anode to create a phenoxy radical or cation. This reactive intermediate then couples with an alkene in a [3+2] cycloaddition manner to form the dihydrobenzofuran ring. nih.gov For instance, electrochemically synthesized dihydrobenzofurans have been prepared through the reactions of various alkenes with a phenoxy cation generated by oxidation. nih.gov The choice of electrolyte, such as nBu4NBF4, and solvent, like hexafluoroisopropanol, can be crucial for the success of these intermolecular cross-dehydrogenative couplings. researchgate.net

While specific examples detailing the synthesis of 2-Cyanoethyl-2,3-dihydrobenzofuran via this method are not documented, the approach is versatile. Theoretically, the use of an alkene containing a nitrile group, such as 4-cyanobut-1-ene, could serve as a precursor to introduce the desired cyanoethyl side chain at the C2 position.

3 Ultrasound-Promoted Reactions

The application of ultrasonic irradiation is a key tool in green chemistry, known for accelerating reaction rates, increasing yields, and enabling reactions to proceed under milder conditions. scielo.org.zaresearchgate.net In the context of dihydrobenzofurans, ultrasound has been effectively used to promote the synthesis of derivatives, such as chalcones appended to the dihydrobenzofuran ring. scielo.org.zaresearchgate.netscielo.org.za These reactions are often rapid and can be conducted in environmentally friendly solvents like ethanol (B145695) or even under neat conditions. scielo.org.zaresearchgate.net

One documented procedure involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with various substituted acetophenones in the presence of sodium hydroxide (B78521) and ethanol. scielo.org.za The mixture is irradiated with ultrasound at room temperature, leading to the formation of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives in good to excellent yields in a short time frame. scielo.org.zascielo.org.za

While these examples focus on modifying a pre-existing dihydrobenzofuran, ultrasound can also be applied to the core synthesis. A one-pot method for synthesizing 2-substituted benzofurans (the aromatic analogues) involves a palladium/copper-catalyzed coupling under ultrasound irradiation, demonstrating the utility of this technique in forming the heterocyclic ring itself. nih.govresearchgate.net The benefits include operational simplicity and purification often achievable through non-chromatographic methods. scielo.org.za

4 Integration of Green Chemistry Principles

The synthesis of 2,3-dihydrobenzofurans increasingly incorporates principles of green chemistry to reduce environmental impact. researchgate.net Key strategies include the use of catalyst-free systems, visible-light-induced reactions, and the utilization of sustainable solvents like water or ionic liquids. nih.govnih.gov

Ultrasound-assisted synthesis, as discussed previously, is a prime example of a green protocol, characterized by its energy efficiency, reduced reaction times, and often simpler work-up procedures. scielo.org.zaresearchgate.net Another sustainable approach is the use of visible light in photocatalytic reactions. For example, a visible-light-mediated, base-catalyzed protocol allows for the synthesis of 2,3-disubstituted dihydrobenzofurans from diazo compounds and substituted para-quinones. nih.gov

Electrochemical methods also align with green chemistry by replacing stoichiometric chemical oxidants with electricity, thereby minimizing waste. researchgate.net Furthermore, catalyst-free approaches are being developed, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, which can produce dihydrobenzofurans in high yields without the need for a metal catalyst. nih.gov The use of recyclable catalysts, such as metal catalysts in ionic liquids, also contributes to the green credentials of these synthetic routes. nih.gov

Integration of the 2 Cyanoethyl Moiety in Organic Synthesis

Reactions Involving N-substituted Diamines

Direct and specific research detailing the reaction between N-(2-cyanoethyl)ethylenediamine and imino esters is not extensively documented in publicly available scientific literature. However, the reactivity of related N-substituted diamines with imidates provides a strong model for predicting the chemical behavior and potential products of such a reaction. The synthesis of N-heterocycles, such as imidazolines and tetrahydropyrimidines, through the condensation of an imidate with a diamine is a well-established transformation in organic chemistry.

A notable example that illustrates this type of reaction is the conversion of N-(pyridin-2-yl)imidates into N-heterocycles by reacting them with ethylenediamine (B42938) or 1,3-diaminopropane (B46017). bohrium.com This process serves as a valuable analogue for understanding how N-(2-cyanoethyl)ethylenediamine might react with imino esters.

The reaction proceeds via nucleophilic attack of the primary amine groups of the diamine on the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization and elimination of a leaving group (in this case, 2-aminopyridine) to form the heterocyclic ring.

When ethylenediamine is used, the resulting product is a five-membered ring, specifically a 2-substituted-4,5-dihydro-1H-imidazole. If 1,3-diaminopropane is the diamine, a six-membered 2-substituted-1,4,5,6-tetrahydropyrimidine is formed. bohrium.com This reactivity highlights the utility of imidates as precursors for a variety of N-heterocycles. rsc.org

Based on this precedent, it can be postulated that the reaction of N-(2-cyanoethyl)ethylenediamine with an appropriate imino ester would likely lead to the formation of a 1-(2-cyanoethyl)-substituted tetrahydropyrimidine (B8763341) or imidazoline, depending on the specific imidate and reaction conditions employed. The presence of the cyanoethyl group on the nitrogen atom of the diamine would be retained in the final product.

The table below details the outcomes of the analogous reaction between a substituted N-(pyridin-2-yl)imidate and two different diamines, showcasing the formation of the corresponding N-heterocycles.

Table 1: Synthesis of N-Heterocycles from an N-(Pyridin-2-yl)imidate and Diamines

Imidate Reactant Diamine Reactant Product
Methyl (Z)-4-chloro-N-(pyridin-2-yl)benzimidate Ethylenediamine 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Methyl (Z)-4-chloro-N-(pyridin-2-yl)benzimidate 1,3-Diaminopropane 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine

Data sourced from a study on the synthetic applications of N-(pyridin-2-yl)imidates. bohrium.com

This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) at room temperature. bohrium.com The straightforward nature of this transformation suggests that N-(2-cyanoethyl)ethylenediamine could be a viable substrate for similar cyclization reactions to produce more complex heterocyclic structures bearing a cyanoethyl functional group.

Advanced Derivatization and Functionalization of 2,3 Dihydrobenzofuran Scaffolds

Regioselective and Stereoselective Functionalization Strategies

Controlling the regioselectivity and stereoselectivity of reactions is paramount in synthesizing complex molecules. For the 2,3-dihydrobenzofuran (B1216630) scaffold, several powerful strategies have been developed, primarily leveraging transition metal catalysis.

A notable approach involves a sequence of two C-H functionalization reactions. nih.govemory.edu This method achieves the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans through a rhodium-catalyzed intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. nih.govemory.edufigshare.com Further diversification is possible through subsequent Heck-type functionalization. nih.govemory.edu

Rhodium catalysis, in particular, has been effective for direct C-H bond functionalization under mild conditions. rsc.org For instance, a Rh(III)-catalyzed redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes has been used to construct dihydrobenzofuran rings, with options for asymmetric synthesis. nih.govorganic-chemistry.org Similarly, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, afford chiral substituted 2,3-dihydrobenzofurans with excellent control over both region and enantiomer. organic-chemistry.org

The table below summarizes key metal-catalyzed reactions for the functionalization of the dihydrobenzofuran scaffold.

Catalyst/ReagentReaction TypeKey Features
Rhodium catalystsIntermolecular C-H insertion / [3+2] AnnulationEnantioselective, mild conditions, good functional group compatibility. nih.govrsc.orgorganic-chemistry.org
Palladium catalystsC-H activation / C-O cyclization / Heck ReactionHigh regioselectivity and enantioselectivity, enables further diversification. nih.govorganic-chemistry.org
Copper catalystsDirect Aryl C-O Bond FormationMild conditions, avoids high temperatures and strong bases. nih.govnih.gov

These methods provide a robust toolkit for creating specific isomers of substituted dihydrobenzofurans, which would be directly applicable to a substrate like 2-cyanoethyl-2,3-dihydrobenzofuran for functionalization at the aromatic ring or the C-3 position.

Synthesis of Organochalcogen-Functionalized Dihydrobenzofurans

While derivatization with oxygen and nitrogen is common, the introduction of heavier chalcogens like sulfur offers another dimension of structural diversity. The synthesis of 2,3-dihydrobenzothiophenes, the sulfur analogues of dihydrobenzofurans, provides insight into this area.

One reported method involves the rearrangement of 3-hydroxy-2,3-dihydrobenzothiophens. arkat-usa.org The synthesis starts from 2-sulfanylbenzophenones, which are treated with 1-(1-chloroalkyl)benzotriazoles to form 2-(1-benzotriazolylalkylsulfanyl)benzophenones. Subsequent treatment with lithium diisopropylamide (LDA) induces cyclization to form 2,3-dihydrobenzothiophen-3-ols. arkat-usa.org Depending on the reaction conditions and substituents, these intermediates can rearrange to yield either 2-alkyl-2-aryl-2,3-dihydrobenzothiophen-3-ones or 3-alkyl-3-aryl-2,3-dihydrobenzothiophen-2-ones. arkat-usa.org This multi-step synthesis demonstrates a viable, albeit complex, route to chalcogen-functionalized heterocyclic systems.

Preparation of Chalcone (B49325) Derivatives Appended with Dihydrobenzofuran Moieties

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known for their diverse biological activities and serve as versatile synthetic intermediates. nih.gov Appending a dihydrobenzofuran moiety to a chalcone structure creates hybrid molecules with potentially novel properties.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a ketone with an aldehyde. nih.govgoogle.com In the context of dihydrobenzofuran, a dihydrobenzofuran-containing acetophenone (B1666503) could be reacted with a suitable aromatic aldehyde, or a dihydrobenzofuran-containing aldehyde could be reacted with an acetophenone. dergipark.org.tr For instance, khellinone (B1209502), a naturally derived benzofuran (B130515) derivative, is a common starting material for synthesizing chalcones. dergipark.org.tr A new bis-chalcone containing a benzofuran moiety was synthesized from the Claisen-Schmidt condensation of khellinone with terephthalaldehyde. dergipark.org.tr

The general scheme for this condensation is as follows:

Step 1: An acetophenone derivative (e.g., one attached to a dihydrobenzofuran) is deprotonated by a base like NaOH or KOH to form an enolate.

Step 2: The enolate acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.

Step 3: The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. nih.gov

This strategy allows for the modular construction of a wide variety of chalcone derivatives appended with dihydrobenzofuran moieties. nih.gov

Development of Carboxylate and Carboxamide Derivatives

The conversion of the cyanoethyl group in this compound into carboxylate and carboxamide functionalities represents a straightforward yet powerful modification. Standard organic synthesis procedures allow for the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH), which can then be coupled with amines to form amides (-CONH-).

Beyond this, significant research has focused on introducing carboxylate and carboxamide groups at other positions of the dihydrobenzofuran scaffold, which often imparts significant biological activity. acs.orgnih.govnih.gov For example, 2,3-dihydrobenzofuran-7-carboxamides have been synthesized and identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). acs.orgnih.gov The synthesis typically involves:

Carboxylation: Directed lithiation of the dihydrobenzofuran ring followed by quenching with dry ice (solid CO₂) to install a carboxylic acid group. acs.org

Amide Coupling: The resulting carboxylic acid is then activated (e.g., via a mixed-anhydride method) and reacted with a desired amine to form the final carboxamide derivative. acs.org

Similarly, libraries of 2-aryl-2,3-dihydrobenzofuran-3-carboxamides have been prepared. acs.org The synthesis starts with the reduction of 2-arylbenzofuran-3-carboxylates, followed by hydrolysis of the ester to the carboxylic acid, and finally, amide bond formation. acs.org These established protocols highlight the feasibility of creating a wide range of carboxylate and carboxamide derivatives from a dihydrobenzofuran core.

Spirocyclic Dihydrobenzofuran Systems

Spirocyclic systems, where two rings share a single atom, introduce significant three-dimensional complexity and are of great interest in drug discovery. Several methods have been developed to construct spirocycles incorporating a dihydrobenzofuran ring.

One approach involves a palladium-catalyzed Mizoroki–Heck-type reaction, which can transform o-substituted aryl iodides into bis-heterocyclic spirocycles. rsc.org Another strategy is the Prins spirocyclization, which has been used to synthesize spiro[isobenzofuran-pyran] derivatives. epa.gov

A modular method for preparing spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives has also been reported. nih.gov This synthesis involves the metalation of benzanilide, addition of a substituted cyclohexanone, and subsequent cyclization upon acidification to form a spirocyclic lactone. This intermediate can be further functionalized by reaction with organometallic reagents. nih.gov Furthermore, [3+2] cycloaddition reactions of indanone-derived nitrones with alkynes provide an efficient route to spirocyclic indenyl isoxazolines, demonstrating a powerful method for creating complex spiro-heterocycles. nih.gov

Diversity-Oriented Synthesis for Compound Libraries Based on Dihydrobenzofuran

Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening. The 2,3-dihydrobenzofuran scaffold is an excellent starting point for DOS due to its conformational rigidity and multiple points for functionalization. nih.govresearchgate.net

Efficient protocols have been developed to create libraries of compounds based on 2-aryl- and 3-carboxy-substituted benzofuran and dihydrobenzofuran scaffolds. nih.govacs.org These methods utilize commercially available building blocks, including salicylaldehydes, aryl boronic acids or halides, and various amines, to achieve significant variation in the final products' physicochemical properties. nih.govresearchgate.netacs.org

A "Mask and Release" strategy has also been proposed for on-DNA synthesis of core skeletons for DNA-encoded libraries (DELs). nih.gov In this approach, a masked functional group (N-phenoxyacetamide) acts as a directing group for C-H functionalization reactions, enabling the synthesis of diverse dihydrobenzofurans and other phenols. This strategy streamlines the creation of complex core skeletons for large-scale library generation. nih.gov

The table below details the building blocks used in a reported diversity-oriented synthesis of dihydrobenzofuran libraries. acs.org

Building Block TypeExamplesPurpose
SalicylaldehydesSubstituted salicylaldehydesForms the core benzofuran ring. acs.org
Aryl Boronic Acids / HalidesPhenyl, pyridyl, furanyl boronic acidsIntroduces diversity at the 2-position via Suzuki coupling. acs.org
AminesPrimary and secondary aminesUsed for final amidation of the 3-carboxy group. acs.org

This systematic approach allows for the creation of large, lead-like compound libraries with varied structural features, which is essential for the discovery of new bioactive molecules. researchgate.netacs.org

Spectroscopic and Computational Characterization of Dihydrobenzofuran Derivatives

Spectroscopic Techniques for Structural Elucidation

The determination of the precise structure of 2-Cyanoethyl-2,3-dihydrobenzofuran and its derivatives relies on a combination of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable in confirming the molecular framework and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dihydrobenzofuran derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a typical 2,3-dihydrobenzofuran (B1216630) scaffold, the protons on the heterocyclic ring exhibit characteristic signals. For instance, the protons at the C2 and C3 positions, being sp³ hybridized, appear in the upfield region compared to the aromatic protons. The coupling patterns between these protons can help determine their relative stereochemistry (cis or trans). The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbon atoms of the dihydrofuran ring, C2 and C3, are observed at distinct chemical shifts that differentiate them from the sp² hybridized carbons of the aromatic ring. For example, in 2,3-dihydrobenzofuran, the C2 and C3 carbons resonate at specific ppm values, which are influenced by the substituents. arkat-usa.org The presence of a cyanoethyl group at the C2 position would further shift the signals of the adjacent carbons due to its electronic effects.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Dihydrobenzofuran Derivatives

Compound/Fragment ¹H NMR (ppm) ¹³C NMR (ppm) Reference
2,3-dihydrobenzofuran Aromatic protons: multiplet; C2/C3 protons: distinct signals C2, C3, and aromatic carbons show characteristic shifts arkat-usa.orgchemicalbook.com

Note: This table provides representative data for the general class of dihydrobenzofuran derivatives, as specific experimental data for this compound is not publicly available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.

The presence of the cyano (C≡N) group would be indicated by a sharp absorption band in the region of 2200-2300 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the dihydrofuran ring and the ethyl group would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the dihydrofuran ring would give rise to a strong band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The analysis of these bands confirms the presence of the key functional moieties within the molecule. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Reference
Cyano (C≡N) 2200 - 2300 nih.gov
Aromatic C-H > 3000 nih.gov
Aliphatic C-H < 3000 nih.gov
Aromatic C=C 1450 - 1600 nih.gov

Note: This table is based on general vibrational frequencies for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of a molecule with high accuracy. For this compound, HRMS would provide the precise molecular weight, allowing for the confirmation of its molecular formula. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to piece together the connectivity of the atoms within the molecule. nih.gov

Quantum Chemical and Computational Studies

In addition to experimental techniques, computational chemistry provides a theoretical framework to understand the molecular structure, electronic properties, and reactivity of dihydrobenzofuran derivatives.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the optimized molecular geometry and various electronic properties of molecules. researchgate.netresearchgate.net For dihydrobenzofuran derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.

DFT calculations also provide insights into the distribution of electron density within the molecule through the generation of Molecular Electrostatic Potential (MESP) maps. researchgate.netresearchgate.net These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. For instance, in dihydrobenzofuran derivatives, the oxygen atom and the aromatic ring are typically electron-rich regions. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on dihydrobenzofuran derivatives have shown that the distribution of the HOMO and LUMO is spread across different parts of the molecule. researchgate.net For example, the HOMO is often localized on the dihydrobenzofuran ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO distribution can indicate the likely sites for nucleophilic attack. researchgate.net This analysis is fundamental in predicting the reactivity patterns of this compound in various chemical reactions.

Global Reactivity Descriptors

In the field of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding the chemical reactivity and stability of a molecule as a whole. dergipark.org.tr These descriptors, including ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's tendency to donate or accept electrons. dergipark.org.trresearchgate.net

The ionization potential and electron affinity are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, according to Koopmans' theorem. Chemical hardness (η) represents the resistance to a change in its electron distribution, while softness (S) is the inverse of hardness and indicates how easily the molecule will undergo electronic changes. dergipark.org.tr The electrophilicity index (ω) quantifies the ability of a species to accept electrons. dergipark.org.tr

For dihydrobenzofuran derivatives, these descriptors help predict their behavior in chemical reactions. A high HOMO energy suggests a greater ability to donate electrons in reactions, while a low LUMO energy indicates a higher propensity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. scielo.org.mx Computational studies on various heterocyclic compounds, including those with structures similar to dihydrobenzofurans, have utilized these descriptors to rationalize their reactivity and potential reaction pathways. scielo.org.mxresearchgate.net

Below is a table of representative global reactivity descriptors calculated for a generic dihydrobenzofuran structure using DFT methods. The exact values for this compound would require a specific computational study.

DescriptorSymbolFormulaTypical Value (eV)
Ionization PotentialII ≈ -EHOMO7.0 - 8.5
Electron AffinityAA ≈ -ELUMO0.5 - 2.0
Energy GapEgapEgap = ELUMO - EHOMO5.0 - 6.5
Electronegativityχχ = (I + A) / 23.75 - 5.25
Chemical Hardnessηη = (I - A) / 22.5 - 3.25
Chemical SoftnessSS = 1 / η0.31 - 0.40
Electrophilicity Indexωω = μ2 / (2η)0.9 - 2.0

Note: The values presented are illustrative for the dihydrobenzofuran class and are based on typical ranges found for organic heterocyclic molecules in computational studies. dergipark.org.trresearchgate.net

Thermodynamic Parameters in Reaction Mechanism Elucidation

Thermodynamic parameters are fundamental to elucidating reaction mechanisms, providing insight into the feasibility, spontaneity, and energy changes of a chemical process. By calculating parameters such as the enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and enthalpy of reaction (ΔHr), chemists can map out potential energy surfaces and identify the most likely reaction pathways. acs.orgsemanticscholar.org

For reactions involving dihydrobenzofuran derivatives, these calculations are critical. For instance, in the synthesis or isomerization of the dihydrobenzofuran ring, computational studies can compare the thermodynamic stability of reactants, intermediates, transition states, and products. acs.orgnih.gov A reaction is thermodynamically favorable if the Gibbs free energy of the products is lower than that of the reactants (ΔG < 0). nih.gov

Quantum-chemical calculations, often using DFT methods, can determine the heats of formation for various species in a proposed reaction mechanism. semanticscholar.org This information helps in understanding the stability of intermediates. For example, in the isomerization of dihydrobenzofuran, a stable ketone intermediate was identified through its favorable enthalpy of formation, despite the loss of aromaticity in the benzene ring. acs.org The comparison of thermodynamic data for different potential pathways allows researchers to predict the major product of a reaction under thermodynamic control. nih.gov

The table below shows hypothetical thermodynamic data for a reaction step involving a dihydrobenzofuran derivative, illustrating how these parameters are used.

ParameterSymbolDescriptionExample Value
Enthalpy of Formation (Reactant)ΔHf (Reactant)Heat change when 1 mole of the compound is formed from its elements.+50 kJ/mol
Enthalpy of Formation (Product)ΔHf (Product)Heat change when 1 mole of the compound is formed from its elements.-20 kJ/mol
Enthalpy of ReactionΔHrThe overall heat change of the reaction. (ΔHf,products - ΔHf,reactants)-70 kJ/mol
Gibbs Free Energy of ReactionΔGrEnergy available to do useful work; indicates spontaneity.-85 kJ/mol
Activation EnergyEaThe minimum energy required to initiate the reaction.+120 kJ/mol

Note: These values are illustrative. The enthalpy of reaction (ΔHr) and Gibbs free energy of reaction (ΔGr) are calculated from the difference between products and reactants. nih.gov

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. q-chem.com This analysis partitions the total electron population among the atoms, offering insights into electrostatic potential, chemical reactivity, and intermolecular interactions. q-chem.comresearchgate.net Although it has known limitations, such as a strong dependence on the basis set used, it remains a widely used tool for a qualitative understanding of charge distribution. q-chem.com

For a molecule like this compound, a Mulliken analysis would predict the charge on each atom. This is useful for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For instance, the oxygen atom of the dihydrofuran ring and the nitrogen atom of the cyano group are expected to be electron-rich centers, carrying negative partial charges. Conversely, the carbon atom of the cyano group and the carbons attached to the electronegative oxygen and nitrogen atoms would likely be electron-deficient, carrying positive partial charges. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents.

The table below provides a hypothetical Mulliken atomic charge distribution for key atoms in this compound, based on general principles of electronegativity and inductive effects.

Atom/GroupLocation in MoleculeExpected Mulliken Charge (a.u.)
OxygenDihydrofuran Ring-0.4 to -0.6
NitrogenCyano Group (-C≡N)-0.3 to -0.5
C2 CarbonDihydrofuran Ring (attached to cyanoethyl group)+0.1 to +0.2
Cyano CarbonCyano Group (-C≡N)+0.2 to +0.3
Aromatic CarbonsBenzene RingVariable, slightly negative or positive
Hydrogen AtomsAttached to Carbon+0.1 to +0.2

Note: These values are estimations based on the principles of Mulliken population analysis and data from similar functional groups. q-chem.comresearchgate.net The actual charges require specific quantum chemical calculations.

Theoretical Exploration of Reaction Mechanisms

Radical Pathways versus Anionic Pathways

The formation and functionalization of the 2,3-dihydrobenzofuran scaffold can often proceed through different mechanistic routes, primarily radical or anionic (nucleophilic) pathways. Theoretical explorations are essential to distinguish between these possibilities and to understand the factors that favor one over the other. nih.gov

Radical pathways typically involve the formation of a highly reactive intermediate with an unpaired electron. libretexts.org In the context of dihydrobenzofuran synthesis, this could involve the homolytic cleavage of a bond to generate a phenoxy radical, which then undergoes an intramolecular cyclization onto an adjacent double bond. scielo.br Such radical cyclizations are often kinetically controlled and are particularly effective for forming five-membered rings. libretexts.org The initiation of these reactions can be achieved through thermal means, photochemically, or by using a radical initiator. nih.govlibretexts.org

Anionic pathways , on the other hand, involve intermediates with a negative charge, typically a carbanion or an alkoxide. youtube.com A common route to dihydrobenzofurans involves the intramolecular SNAr reaction of a phenoxide anion attacking a carbon atom bearing a leaving group, or an intramolecular Michael addition. The base-induced deprotonation of a phenol (B47542) generates a nucleophilic phenoxide, which then cyclizes. This process is governed by the stability of the anionic intermediates and the nature of the solvent and counter-ion. nih.gov

Computational studies can model the reaction coordinates for both pathways, calculating the activation energies and the stability of all intermediates and transition states. This comparison helps to predict which mechanism is more favorable under specific reaction conditions. For example, a reaction might proceed via a radical mechanism under neutral, high-temperature conditions, while the presence of a strong base would favor an anionic pathway. nih.govscielo.br

Catalytic Cycle Mechanisms and Transition State Analysis

Transition metal catalysis is a powerful tool for the synthesis of 2,3-dihydrobenzofuran derivatives, offering high efficiency and selectivity. nih.govresearchgate.net Theoretical studies are instrumental in elucidating the complex catalytic cycles involved in these transformations. These cycles typically consist of several elementary steps, such as oxidative addition, migratory insertion, C-H activation, and reductive elimination. nih.govkyoto-u.ac.jp

A representative example is the rhodium-catalyzed [3+2] annulation to form the dihydrobenzofuran core. nih.gov A plausible catalytic cycle, supported by computational analysis, would involve the following key steps:

C-H Activation: The catalyst, for example, a Rh(III) complex, interacts with a reactant, leading to the cleavage of a C-H bond and the formation of a rhodacycle intermediate. nih.gov

Migratory Insertion: An alkene or another unsaturated partner coordinates to the metal center and subsequently inserts into the rhodium-carbon bond, expanding the metallacycle. nih.gov

Reductive Elimination: This final step involves the formation of a new C-C or C-O bond, releasing the 2,3-dihydrobenzofuran product and regenerating the active catalyst, allowing it to re-enter the cycle. nih.gov

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Synthetic Protocols for Dihydrobenzofuran Systems

The construction of the 2,3-dihydrobenzofuran (B1216630) core has been a subject of intense investigation, leading to a plethora of synthetic strategies. nih.govfrontiersin.org Both transition-metal-catalyzed and metal-free approaches have been developed, each with its own merits and limitations. nih.govfrontiersin.org

Recent advancements in transition-metal catalysis have showcased the versatility of metals like palladium, rhodium, copper, and iron in forging the dihydrobenzofuran ring system. nih.govrsc.org For instance, palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H bond activation has been employed for the synthesis of dihydrobenzofuran derivatives from alkyl phenyl ethers. nih.govrsc.org Similarly, rhodium-catalyzed protocols have been utilized for the diastereoselective and enantioselective synthesis of these heterocycles through C–H insertion reactions of aryldiazoacetates. nih.gov Dual catalysis systems, such as those combining iron and copper, have also been reported for the synthesis of 2,3-dihydrobenzofurans. nih.govrsc.org

Transition-metal-free approaches are gaining traction due to their alignment with the principles of green chemistry. nih.govfrontiersin.org These methods often employ Brønsted or Lewis acids, or leverage photochemical and electrochemical conditions. nih.govfrontiersin.org For example, Brønsted acid-mediated cyclization of ortho-allyl/prenyl phenols and metal-free [4+1] annulation reactions of p-quinone methides with α-aryl diazoacetates have been successfully developed. nih.govfrontiersin.org Visible-light-mediated syntheses have also emerged as a powerful tool for the construction of the dihydrobenzofuran nucleus. nih.gov

A key future direction lies in the development of protocols that offer high levels of stereocontrol, functional group tolerance, and atom economy. The synthesis of complex dihydrobenzofuran derivatives, such as those with multiple stereocenters or sensitive functional groups, remains a significant challenge. Future research will likely focus on the design of novel catalysts and reagents that can achieve these goals with high efficiency and selectivity. The development of convergent synthetic routes, where different fragments are brought together in a single step, is another promising area that could significantly streamline the synthesis of diverse dihydrobenzofuran libraries. acs.org

Table 1: Comparison of Selected Synthetic Protocols for Dihydrobenzofurans

Catalyst SystemStarting MaterialsKey FeaturesReference
PalladiumAlkyl phenyl ethersIntramolecular C-H activation nih.govrsc.org
RhodiumAryldiazoacetatesDiastereo- and enantioselective C-H insertion nih.gov
Iron/CopperSubstituted phenylethan-2'-olDual catalysis nih.govrsc.org
Brønsted Acidortho-Allyl/prenyl phenolsMetal-free cyclization nih.govfrontiersin.org
Visible LightDiazo compounds and para-quinonesPhotochemical O-H insertion and cyclization nih.gov

Exploration of New Catalytic Systems and Reagents for Selective Functionalization

Beyond the synthesis of the core dihydrobenzofuran ring, the selective functionalization of this scaffold is crucial for accessing a wide range of derivatives with diverse properties. Future research will undoubtedly focus on the discovery and application of new catalytic systems and reagents to achieve this.

C–H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the dihydrobenzofuran skeleton, avoiding the need for pre-functionalized substrates. figshare.comnih.govcapes.gov.br Sequential C–H functionalization reactions, combining different metal catalysts like rhodium and palladium, have been shown to enable the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. figshare.comcapes.gov.br This approach allows for the diversification of the dihydrobenzofuran structure at a late stage, which is highly desirable for the rapid generation of compound libraries.

The development of catalysts that can selectively functionalize specific C–H bonds in the presence of other reactive sites is a major goal. This will require a deep understanding of the electronic and steric properties of both the substrate and the catalyst. The use of directing groups to guide the catalyst to a specific position is a well-established strategy, but the development of catalyst-controlled regioselectivity would be a significant advancement.

Furthermore, the exploration of novel reagents for functionalization is an active area of research. This includes the use of hypervalent iodine reagents for mild and efficient C-O bond formation and the development of new sources of electrophiles and nucleophiles that are compatible with a wide range of functional groups. nih.gov The combination of catalysis with other activation methods, such as photoredox catalysis, is also a promising avenue for accessing new reactivity patterns. rsc.org

Advanced Computational Modeling for Compound Design and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of dihydrobenzofuran chemistry, advanced computational modeling can play a crucial role in accelerating the design of new compounds and predicting their reactivity.

Molecular modeling techniques, such as density functional theory (DFT) and ab initio methods, can be used to study the electronic structure and geometry of dihydrobenzofuran derivatives. This information can provide insights into their reactivity and help in the design of new synthetic strategies. For example, computational studies can be used to predict the most likely site of attack for a given reagent or to rationalize the stereochemical outcome of a reaction.

Free energy perturbation (FEP) is a powerful computational method that can be used to predict the binding affinity of a ligand to a protein or the relative stability of different conformers. youtube.com This technology can be applied to the design of dihydrobenzofuran-based compounds with improved biological activity. youtube.com By simulating the effect of different substituents on the binding affinity, it is possible to identify promising candidates for synthesis and experimental testing. youtube.com

The development of more accurate and efficient computational methods is an ongoing area of research. Machine learning and artificial intelligence are also beginning to be applied to problems in chemistry, and these approaches could have a significant impact on the design and synthesis of dihydrobenzofuran derivatives in the future. By training algorithms on large datasets of chemical reactions and properties, it may be possible to predict the outcome of new reactions with high accuracy and to design novel compounds with desired properties from scratch. The use of topographic steric maps can also aid in visualizing and reshaping catalytic pockets for improved reactivity. acs.org

Continued Integration of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly being integrated into the design of chemical processes, with the goal of minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.netamazonaws.com The scalable synthesis of "2-Cyanoethyl-2,3-dihydrobenzofuran" and other dihydrobenzofuran derivatives presents an opportunity to apply these principles to produce valuable compounds in a more sustainable manner.

Key aspects of green chemistry that are relevant to dihydrobenzofuran synthesis include the use of renewable feedstocks, the development of catalytic reactions that proceed with high atom economy, and the use of environmentally benign solvents. researchgate.netresearchgate.net For example, the use of water or other green solvents in place of traditional organic solvents can significantly reduce the environmental impact of a chemical process. The development of catalytic systems that can operate under mild reaction conditions, such as ambient temperature and pressure, can also lead to significant energy savings.

The concept of "green-by-design" involves considering the environmental impact of a chemical process from the very beginning of the design phase. taylorfrancis.com This approach can lead to the development of more sustainable and economically viable processes for the synthesis of dihydrobenzofurans on a large scale. The application of green metrics, such as the E-factor (environmental factor) and process mass intensity (PMI), can be used to assess the environmental performance of different synthetic routes and to identify areas for improvement. taylorfrancis.com

The continued integration of green chemistry principles into the synthesis of dihydrobenzofurans will not only benefit the environment but also drive innovation in the chemical industry. By developing more sustainable and efficient synthetic methods, chemists can contribute to the development of a more circular economy and a healthier planet.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-cyanoethyl-2,3-dihydrobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Pd-mediated coupling reactions are widely used for synthesizing substituted dihydrobenzofurans. For example, 4-bromo-2,3-dihydrobenzofuran can undergo Suzuki-Miyaura coupling with cyanoethyl groups under palladium catalysis to introduce substituents at the 4-position . Optimizing solvent systems (e.g., green solvents like glycerol) and temperature profiles (reflux vs. ambient) significantly impacts regioselectivity and byproduct formation . Characterization via 1H^1H NMR and GC-MS is critical to confirm product identity and purity.

Q. How can structural ambiguities in dihydrobenzofuran derivatives be resolved during synthesis?

  • Methodological Answer : Misassignment of substituent positions (e.g., 2- vs. 3-substituted derivatives) can occur due to similar spectral properties. X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, 2-methyl-2,3-dihydrobenzofuran was confirmed via crystallographic data after initial misassignment in earlier literature . Complementary techniques like NOESY NMR or computational modeling (DFT) can also clarify regiochemistry .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : A combination of 1H^1H/13C^{13}C NMR, IR (to confirm cyano group presence at ~2198 cm1^{-1}), and high-resolution mass spectrometry (HRMS) is recommended. For diastereomeric mixtures, chiral HPLC or enzymatic resolution using Candida antarctica lipase can separate enantiomers with >80% enantiomeric excess .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans be achieved, and what catalysts are effective?

  • Methodological Answer : Cu/SPDO-catalyzed [3+2] cycloaddition enables enantioselective construction of 2-aryl-2,3-dihydrobenzofuran scaffolds. For example, using Cu(OTf)2_2 with a chiral spiro-diamine oxide (SPDO) ligand achieves >90% enantiomeric excess (ee) . Solvent polarity and temperature (e.g., −20°C in dichloromethane) are critical for minimizing racemization.

Q. What strategies address low regioselectivity in microbial hydroxylation of dihydrobenzofuran precursors?

  • Methodological Answer : Microbial hydroxylation of bromophenylacetic acid derivatives often produces regioisomeric mixtures (e.g., 2-bromo-5-hydroxyphenylacetic acid vs. other isomers). Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) isolates the desired isomer, but enzyme engineering (e.g., directed evolution of Pseudomonas spp.) can improve selectivity .

Q. How do computational tools enhance retrosynthetic planning for complex dihydrobenzofuran derivatives?

  • Methodological Answer : Retrosynthesis platforms like Pistachio and Reaxys integrate database mining to predict feasible routes. For example, a 3-step synthesis of 4-bromo-2,3-dihydrobenzofuran from 2-bromophenylacetic acid was validated using Reaxys_BIOCATALYSIS data, highlighting borane-mediated reduction and cyclization under basic conditions as key steps .

Q. What are the challenges in scaling up dihydrobenzofuran synthesis from lab to pilot scale?

  • Methodological Answer : Phase-transfer catalysis (PTC) and continuous-flow reactors improve scalability. A pilot-scale synthesis of 4-vinyl-2,3-dihydrobenzofuran achieved 85% yield using imidate ester chemistry with tetrabutylammonium bromide as PTC agent . Safety protocols for handling cyanide-containing intermediates (e.g., 2-cyanoethyl groups) must be prioritized.

Data Contradiction and Validation

Q. How to resolve discrepancies in reported synthetic yields for Pd-catalyzed dihydrobenzofuran functionalization?

  • Methodological Answer : Discrepancies often arise from ligand choice (e.g., PPh3_3 vs. XPhos) and substrate electronic effects. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., Pd loading, base strength). For example, coupling 4-bromo-2,3-dihydrobenzofuran with cyanoethyl-zinc reagents showed yield variations from 60% to 92% depending on Pd(OAc)2_2/XPhos ratios .

Q. Why do some synthetic routes produce unexpected byproducts, such as chloro derivatives during cyclization?

  • Methodological Answer : Halogen retention (e.g., bromine vs. chlorine) during cyclization can occur due to incomplete elimination. For instance, refluxing 4-bromo-2-chloro-1-phenylethanol under basic conditions yielded a stable chloro intermediate, requiring harsher conditions (e.g., KOtBu in DMF at 120°C) for full conversion to 4-bromo-2,3-dihydrobenzofuran .

Methodological Resources

  • Spectral Libraries : NIST Mass Spectrometry Data Center provides reference spectra for 2,3-dihydrobenzofuran derivatives (e.g., MW 134.1751 for 2-methyl-2,3-dihydrobenzofuran) .
  • Retrosynthesis Tools : Pistachio and Reaxys databases offer validated routes for dihydrobenzofuran cores .
  • Enzymatic Resolution : Candida antarctica lipase (CAL-B) protocols for chiral separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.